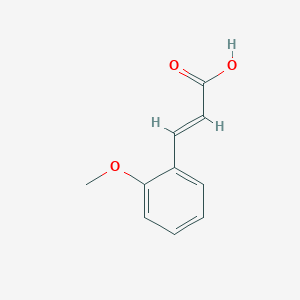

2-Methoxycinnamic acid

Beschreibung

See also: Cinnamomum cassia twig (part of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901605 | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-54-7, 6099-03-2 | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-o-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77SK1Y4MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxycinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methoxycinnamic acid. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

This compound, also known as o-methoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids. Its structure consists of a benzene ring substituted with a methoxy group at the ortho (position 2) position and an acrylic acid group. The compound exists as two geometric isomers, the more stable (E)-isomer (trans) and the (Z)-isomer (cis). Unless specified otherwise, "this compound" typically refers to the trans-isomer.

Table 1: Structural and Identification Data for (E)-2-Methoxycinnamic Acid

| Identifier | Value | Citation |

| IUPAC Name | (E)-3-(2-methoxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | trans-2-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, o-Methoxycinnamic acid | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| SMILES | COC1=CC=CC=C1/C=C/C(=O)O | [1][3] |

| InChI | InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [1][4] |

| InChIKey | FEGVSPGUHMGGBO-VOTSOKGWSA-N | [1][4] |

| CAS Number | 1011-54-7, 6099-03-2 | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized below.

Table 2: Physicochemical Properties of (E)-2-Methoxycinnamic Acid

| Property | Value | Notes | Citation |

| Melting Point | 181.0 - 188.0 °C | Experimental | [3] |

| Boiling Point | 325.1 ± 17.0 °C | Predicted | [5] |

| Density | 1.195 ± 0.06 g/cm³ | Predicted | [5][6] |

| Water Solubility | 0.64 g/L | Predicted | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Almost transparent in hot Methanol. | Qualitative | [5] |

| pKa | 4.47 ± 0.10 | Predicted | [5] |

| LogP | 2.54 | Predicted | [5] |

| Appearance | White to cream powder/crystal | --- | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for (E)-2-Methoxycinnamic Acid

| Technique | Data Highlights |

| ¹H NMR | Data available but specific peak assignments require consultation of spectral databases. Key regions include aromatic protons (approx. 6.8-7.6 ppm), vinylic protons (approx. 6.4 and 7.8 ppm, showing a large coupling constant characteristic of the trans-isomer), and the methoxy protons (approx. 3.9 ppm). The carboxylic acid proton is a broad singlet at high ppm. |

| ¹³C NMR | Data available in spectral databases. Expected signals include those for the carboxylic carbon (~172 ppm), aromatic carbons (110-160 ppm), vinylic carbons (approx. 118 and 141 ppm), and the methoxy carbon (~55 ppm).[8] |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-O stretches for the ether and acid (~1250 and 1300 cm⁻¹).[9] |

| UV-Vis | Expected to show strong absorbance in the UV region due to the conjugated system of the benzene ring and the acrylic acid moiety. Specific λmax values require experimental determination. |

| Mass Spectrometry | Molecular Ion Peak [M]+ at m/z = 178. Key fragments may correspond to the loss of H₂O, CO, and COOH.[1] |

Experimental Protocols

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for synthesizing cinnamic acid derivatives. The following protocol is adapted from established procedures for similar compounds and provides a general framework.[10][11]

Objective: To synthesize this compound from 2-methoxybenzaldehyde and malonic acid.

Reagents:

-

2-Methoxybenzaldehyde

-

Malonic Acid

-

Pyridine (as solvent and base catalyst)

-

Piperidine (as co-catalyst, optional)

-

Concentrated Hydrochloric Acid

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq), if desired, to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) in a heating mantle or oil bath for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).

-

A precipitate of crude this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove residual pyridine hydrochloride and other water-soluble impurities.

Purification by Recrystallization

Objective: To purify the crude this compound.

Procedure:

-

Transfer the crude, air-dried product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes before hot filtration to remove the charcoal.

-

Allow the clear, hot solution to cool slowly to room temperature.

-

Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals in a vacuum oven or desiccator.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methodology:

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting range close to the literature value indicates high purity.

-

Spectroscopy (NMR, IR): Prepare samples of the purified product for ¹H NMR, ¹³C NMR, and IR spectroscopy. Analyze the resulting spectra to confirm the presence of all key functional groups and the overall structure, comparing shifts and patterns to known data.

-

Chromatography (HPLC): Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with formic acid).

Biological Activity and Signaling Pathways

This compound and its structural isomers are known for a range of biological activities. The primary reported mechanism for the 2-methoxy isomer is the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Tyrosinase Inhibition

(E)-2-methoxycinnamic acid is a noncompetitive inhibitor of tyrosinase (EC 1.14.18.1).[1] Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound can effectively reduce melanin production, making it a compound of interest for applications in cosmetics and for treating hyperpigmentation disorders. As a noncompetitive inhibitor, it is believed to bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Potential Anti-inflammatory and Apoptotic Pathways

While direct evidence for this compound is limited, its structural analogs have been shown to modulate key signaling pathways involved in inflammation and apoptosis. These findings suggest potential mechanisms of action for this compound that warrant further investigation.

-

Anti-inflammatory Effects: Related compounds, such as 2-methoxy-4-vinylphenol, have been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[12][13] This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.

-

Apoptosis Induction: Other cinnamic acid derivatives have been demonstrated to induce apoptosis in cancer cell lines.[14][15] Ferulic acid, for instance, can trigger apoptosis through the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and the activation of caspases (caspase-3, -8, -9).[14] Cinnamic acid itself has been shown to induce the extrinsic apoptotic pathway via TNFα and its receptor, TNFR1.[16]

Conclusion

This compound is a well-defined compound with established physicochemical properties and clear methodologies for its synthesis and purification. Its primary documented biological activity is the noncompetitive inhibition of tyrosinase. Based on the activities of structurally related compounds, it holds potential for further investigation as an anti-inflammatory and pro-apoptotic agent. This guide provides the foundational data and protocols necessary for researchers to explore and harness the properties of this versatile molecule.

References

- 1. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97.0 6099-03-2 [sigmaaldrich.com]

- 3. trans-2-Methoxycinnamic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound(1011-54-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound CAS#: 1011-54-7 [m.chemicalbook.com]

- 6. trans-2-Methoxycinnamic Acid | TargetMol [targetmol.com]

- 7. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]

- 8. This compound(1011-54-7) 13C NMR [m.chemicalbook.com]

- 9. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Methoxycinnamic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 2-methoxycinnamic acid in plants. While the complete pathway is an active area of research, this document synthesizes current knowledge to present a putative and evidence-based biosynthetic route. It begins with the well-established phenylpropanoid pathway, detailing the enzymatic conversion of L-phenylalanine to trans-cinnamic acid. The guide then delves into the critical and less characterized steps of ortho-hydroxylation to form 2-hydroxycinnamic acid (o-coumaric acid) and the subsequent O-methylation that yields the final product, this compound. This document provides detailed experimental protocols for key enzymatic assays, presents quantitative data where available, and includes pathway and workflow diagrams generated using the DOT language for clear visualization of the biochemical processes. This guide is intended to be a valuable resource for researchers in phytochemistry, drug discovery, and metabolic engineering.

Introduction

Cinnamic acid and its derivatives are a diverse class of phenylpropanoids in plants, playing crucial roles in development, defense, and signaling.[1] Among these, this compound has garnered interest for its potential biological activities. Understanding its biosynthesis is fundamental for harnessing its potential through metabolic engineering or for identifying novel enzymatic targets in drug development. This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels with related, well-characterized pathways such as coumarin biosynthesis.[2][3]

The Core Phenylpropanoid Pathway: The Foundation

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid.[4] This initial phase is catalyzed by two key enzymes.

L-Phenylalanine to trans-Cinnamic Acid

The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[4]

The Branch Point: Hydroxylation of trans-Cinnamic Acid

Following its formation, trans-cinnamic acid stands at a crucial metabolic branch point. While the hydroxylation at the para-position by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid is a major and well-studied route, the synthesis of this compound necessitates hydroxylation at the ortho-position.[4][5]

Putative Biosynthetic Pathway of this compound

The formation of this compound from trans-cinnamic acid is proposed to occur in two main steps: ortho-hydroxylation and subsequent O-methylation.

Step 1: Ortho-Hydroxylation to 2-Hydroxycinnamic Acid (o-Coumaric Acid)

The hydroxylation of trans-cinnamic acid at the C2 position of the phenyl ring yields 2-hydroxycinnamic acid, also known as o-coumaric acid.[6] This reaction is catalyzed by a putative Cinnamate 2-Hydroxylase (C2H) . While a dedicated C2H for this specific pathway has not been fully characterized in all species, evidence for this enzymatic activity is found in the biosynthesis of coumarins, where o-coumaric acid is a key intermediate.[6][7] Genetic studies in sweetclover (Melilotus alba) have identified a gene, cu, that appears to control the o-hydroxylation of cinnamic acid.[6] The enzyme responsible is likely a cytochrome P450 monooxygenase, similar to C4H.

Step 2: O-Methylation to this compound

The final step is the methylation of the hydroxyl group at the 2-position of o-coumaric acid to form this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[8] Plant OMTs are a large and diverse family of enzymes, often exhibiting substrate promiscuity.[8] While an OMT with specific activity towards o-coumaric acid has yet to be definitively identified and characterized in the context of this compound biosynthesis, the existence of OMTs that act on various phenolic compounds, including those with ortho-hydroxyl groups, makes this a highly plausible enzymatic step.[9]

Putative Biosynthesis Pathway of this compound

Figure 1: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound are limited due to the putative nature of the pathway. However, kinetic parameters for related enzymes in the phenylpropanoid pathway provide a basis for understanding the potential efficiency of these reactions.

| Enzyme Family | Substrate | Product | Km (µM) | Vmax/kcat | Plant Source | Reference |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | 1-10 | Varies | Soybean, Arabidopsis | [10] |

| O-Methyltransferase (OMT) | Caffeic acid | Ferulic acid | 20-150 | Varies | Various | [11][12] |

Table 1: Representative kinetic data for enzymes related to the this compound biosynthesis pathway. Note: Data for the specific C2H and OMT in this pathway are not yet available.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Assay for Cinnamate 2-Hydroxylase (C2H) Activity

This protocol is adapted from established assays for C4H and can be used to detect the putative C2H activity.

Objective: To determine the enzymatic conversion of trans-cinnamic acid to o-coumaric acid.

Materials:

-

Microsomal protein fraction isolated from the plant tissue of interest.

-

trans-[14C]Cinnamic acid (or non-radiolabeled substrate for HPLC-based detection).

-

NADPH.

-

Potassium phosphate buffer (pH 7.5).

-

Ethyl acetate.

-

TLC plates (silica gel).

-

Scintillation counter (for radiolabeled substrate).

-

HPLC system with a UV or MS detector.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the microsomal protein extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding trans-[14C]cinnamic acid.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of concentrated HCl.

-

Extract the products with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a small volume of methanol.

-

Spot the extract on a TLC plate and develop the chromatogram using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid).

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to o-coumaric acid and quantify the radioactivity using a scintillation counter.

-

Alternatively, for non-radiolabeled assays, analyze the extract by HPLC, comparing the retention time and UV spectrum with an authentic standard of o-coumaric acid.

Assay for O-Methyltransferase (OMT) Activity

Objective: To measure the methylation of o-coumaric acid to this compound.

Materials:

-

Partially purified or recombinant OMT enzyme.

-

o-Coumaric acid.

-

S-adenosyl-L-[methyl-14C]methionine (SAM).

-

Tris-HCl buffer (pH 7.5).

-

Ethyl acetate.

-

TLC plates or HPLC system.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, o-coumaric acid, and the enzyme preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding S-adenosyl-L-[methyl-14C]methionine.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by adding HCl.

-

Extract the methylated product with ethyl acetate.

-

Analyze the product by TLC and autoradiography or by HPLC with a radioactivity detector.

-

Quantify the amount of radiolabeled this compound formed.

Heterologous Expression and Purification of Candidate Enzymes

To definitively characterize the enzymes, heterologous expression in a host system like E. coli or yeast is necessary.

Workflow for Heterologous Expression and Purification

Figure 2: General workflow for heterologous expression and purification of candidate enzymes.

Regulatory Mechanisms

The biosynthesis of phenylpropanoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.[2] The expression of genes encoding PAL, C4H, and OMTs is known to be coordinated and can be induced by factors such as UV light, pathogen attack, and nutrient deficiency.[2] It is likely that the biosynthesis of this compound is similarly regulated, potentially through the action of MYB or bHLH transcription factors that are known to control other branches of the phenylpropanoid pathway.[2]

A Simplified Model of Transcriptional Regulation

Figure 3: A simplified model for the transcriptional regulation of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a promising area of research with implications for agriculture and medicine. While the core pathway is rooted in the well-understood phenylpropanoid metabolism, the specific enzymes responsible for the key steps of ortho-hydroxylation and subsequent O-methylation remain to be definitively identified and characterized in most species. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate this pathway. Future work should focus on the isolation and characterization of the putative Cinnamate 2-Hydroxylase and the specific O-methyltransferase, as well as the elucidation of the regulatory networks that control the flux through this important branch of phenylpropanoid metabolism. Such knowledge will be instrumental in the metabolic engineering of plants for enhanced production of this compound and for the discovery of novel biocatalysts for synthetic biology applications.

References

- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Genetic and Biochemical Aspects of o-Hydroxycinnamic Acid Synthesis in" by Herman J. Gorz, Francis A. Haskins et al. [digitalcommons.unl.edu]

- 7. Umbelliferone - Wikipedia [en.wikipedia.org]

- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ils.unc.edu [ils.unc.edu]

- 10. O-methyltransferase(s)-suppressed plants produce lower amounts of phenolic vir inducers and are less susceptible to Agrobacterium tumefaciens infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [ouci.dntb.gov.ua]

- 12. [PDF] The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 2-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methoxycinnamic acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification, characterization, and quality control. The key data points from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.85 | s | 3H | -OCH₃ |

| 6.55 | d | 1H | Ar-H |

| 6.97 | d | 1H | Ar-H |

| 7.17-7.37 | m | 2H | Ar-H |

| 7.56 | d | 1H | =CH- |

| 7.85 | d | 1H | =CH- |

| 12.5 (approx.) | br s | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound [2][3]

| Chemical Shift (ppm) | Assignment |

| 55.8 | -OCH₃ |

| 111.6 | Ar-CH |

| 118.0 | =CH- |

| 120.7 | Ar-CH |

| 124.0 | Ar-C |

| 128.8 | Ar-CH |

| 131.5 | Ar-CH |

| 144.5 | =CH- |

| 157.8 | Ar-C-O |

| 168.1 | -COOH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Table 3: IR Absorption Bands of this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (Carboxylic acid) |

| 3010 | Medium | C-H stretch (Aromatic & Vinylic) |

| 2940 | Medium | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1625 | Strong | C=C stretch (Vinylic) |

| 1595, 1485, 1460 | Medium | C=C stretch (Aromatic) |

| 1245 | Strong | C-O stretch (Aryl ether) |

| 980 | Strong | =C-H bend (trans-alkene) |

Sample Preparation: KBr disc or Nujol mull

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound [4][5]

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular ion) |

| 161 | 93 | [M - OH]⁺ |

| 147 | 62 | [M - OCH₃]⁺ or [M - COOH + H]⁺ |

| 133 | High | [M - COOH]⁺ |

| 118 | 30 | [C₉H₈O]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 34 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Mode: Electron Impact (EI)

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

Deuterated solvent (e.g., DMSO-d₆)[8]

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)[7]

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]

-

Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[7]

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Ensure there are no solid particles in the solution, as they can negatively affect the quality of the spectrum.[6]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.[7]

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method): [10]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be ground to a fine, uniform powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

-

Alternative Procedure (Thin Solid Film): [11]

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride).[11]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

-

Place the plate in the spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Solvent (e.g., methanol or chloroform)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or other suitable mass spectrometer.

Procedure (GC-MS with Electron Impact Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

For organic acids, derivatization (e.g., silylation) may be performed to increase volatility and thermal stability.[12]

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

-

In the ion source (typically set to 70 eV for EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[13]

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

References

- 1. This compound(1011-54-7) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(1011-54-7) 13C NMR [m.chemicalbook.com]

- 4. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (Z)- | C10H10O3 | CID 1622530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. metbio.net [metbio.net]

Characterization of 2-Methoxycinnamic Acid: A Technical Guide to its Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cis and trans isomers of 2-methoxycinnamic acid, compounds of interest in pharmaceutical and cosmetic research due to their potential biological activities, including anti-inflammatory and antioxidant properties.[1] This document outlines key physicochemical properties, detailed experimental protocols for their characterization, and visual workflows to aid in research and development.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical and spectral properties that allow for their differentiation and characterization. A summary of these properties is presented below.

Table 1: Physical and Chromatographic Data for this compound Isomers

| Property | trans-2-Methoxycinnamic Acid | cis-2-Methoxycinnamic Acid |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol |

| Appearance | White to cream crystalline solid | Solid |

| Melting Point | 181-188 °C[2][3][4] | 94-96 °C[5] |

| Solubility | Practically insoluble in water.[1] Soluble in hot methanol.[3] | Data not readily available, but expected to have higher solubility in non-polar solvents compared to the trans isomer. |

| Kovats Retention Index | 1625, 1685.6 (semi-standard non-polar)[6] | Data not readily available |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of the cis and trans isomers of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy can distinguish between the two isomers based on their different conjugation efficiency. The trans isomer, being more planar, generally exhibits a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity compared to the sterically hindered cis isomer. For cinnamic acid derivatives, the trans isomer typically absorbs at a longer wavelength than the cis isomer.[7][8]

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Technique | trans-2-Methoxycinnamic Acid | cis-2-Methoxycinnamic Acid |

| UV-Vis (λmax) | Expected at a longer wavelength (e.g., ~270-280 nm for similar cinnamic acids)[9] | Expected at a shorter wavelength (e.g., ~260-270 nm for similar cinnamic acids)[9] |

| ¹H NMR (ppm) | Olefinic protons show a larger coupling constant (J ≈ 16 Hz) | Olefinic protons show a smaller coupling constant (J ≈ 12 Hz) |

| ¹³C NMR (ppm) | Distinct chemical shifts for the carboxyl and olefinic carbons. | Distinct chemical shifts for the carboxyl and olefinic carbons, differing from the trans isomer. |

| IR Spectroscopy (cm⁻¹) | C=C stretch around 1630 cm⁻¹, C=O stretch around 1680 cm⁻¹, and a characteristic out-of-plane C-H bending for trans-alkenes around 960 cm⁻¹.[10][11] | C=C stretch at a slightly higher frequency than the trans isomer, and a characteristic out-of-plane C-H bending for cis-alkenes around 700 cm⁻¹.[10] |

Experimental Protocols

Synthesis of trans-2-Methoxycinnamic Acid

trans-2-Methoxycinnamic acid can be synthesized via a Knoevenagel condensation reaction.

Materials:

-

o-Methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve o-methoxybenzaldehyde and malonic acid in pyridine.[4]

-

Add a catalytic amount of piperidine to the mixture.[4]

-

Heat the reaction mixture at 85°C and stir overnight.[4]

-

After the reaction is complete, remove the pyridine under reduced pressure.[4]

-

Acidify the remaining solution with aqueous hydrochloric acid to a pH of 3.0 to precipitate the product.[4]

-

Collect the white solid by filtration, wash with cold water, and dry to obtain trans-2-methoxycinnamic acid.[4]

Photoisomerization of trans- to cis-2-Methoxycinnamic Acid

The cis isomer can be prepared by photoisomerization of the trans isomer.

Materials:

-

trans-2-Methoxycinnamic acid

-

A suitable solvent (e.g., acetonitrile/water mixture)

-

UV lamp (e.g., emitting at 254 nm or 313 nm)[12]

Procedure:

-

Dissolve trans-2-methoxycinnamic acid in the chosen solvent in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp at room temperature. The progress of the isomerization can be monitored by HPLC or UV-Vis spectroscopy.[13]

-

Upon reaching the photostationary state (a mixture of cis and trans isomers), the solvent is evaporated.

-

The cis isomer can then be isolated from the mixture using chromatographic techniques such as column chromatography or preparative HPLC.[13]

Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[14]

Mobile Phase:

-

A gradient of acetonitrile and 0.1% aqueous formic acid is commonly used.[14] The exact gradient program should be optimized for the specific column and system.

Procedure:

-

Prepare standard solutions of the purified cis and trans isomers and the sample mixture in a suitable solvent (e.g., methanol).

-

Inject the samples onto the HPLC system.

-

Monitor the elution profile at a wavelength where both isomers have significant absorbance (e.g., 270 nm).

-

The trans isomer typically has a longer retention time than the cis isomer in reverse-phase chromatography.[15]

Visualized Workflows

Experimental Workflow for Isomer Characterization

Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.

Logic Diagram for Isomer Differentiation

Caption: Decision tree for the differentiation of cis and trans isomers of this compound.

References

- 1. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]

- 2. trans-2-Methoxycinnamic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 1011-54-7 [m.chemicalbook.com]

- 4. This compound CAS#: 6099-03-2 [m.chemicalbook.com]

- 5. cis-2-Methoxycinnamic acid 99% | 14737-91-8 [sigmaaldrich.com]

- 6. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. (b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu.. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Methoxycinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, and its synthetic analogues have garnered significant attention in the scientific community for their diverse and potent biological activities. The presence of the methoxy group at the ortho position of the phenyl ring imparts unique physicochemical properties that influence the molecule's interaction with biological targets. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against a range of cancer cell lines. The structural modifications of the carboxylic acid group into amides and esters have been a key strategy in enhancing this anticancer potential.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-chlorophenyl)-2-methoxycinnamamide | A-549 (Lung) | 10.36 | [1] |

| 2 | N-(methyl)-2-methoxycinnamamide | A-549 (Lung) | 11.38 | [1] |

| 3 | N-(ethyl)-2-methoxycinnamamide | A-549 (Lung) | >25 | [1] |

| 4 | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [2] |

| 5 | 1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | MV4-11 (Leukemia) | 30.5 | [3] |

| 6 | 1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | LoVo/DX (Colon, Doxorubicin-resistant) | 32.1 | [3] |

| 7 | (2E)-2-cyano-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(1-benzyl-1H-indol-3-yl)prop-2-enamide | NCI-H460 (Lung) | 0.530 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A-549, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for another 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Apoptosis Induction

Several cinnamic acid derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the modulation of key signaling pathways.

Anticancer signaling pathway of this compound derivatives.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activities of this compound derivatives against key inflammatory enzymes.

| Compound ID | Derivative Type | Enzyme Target | IC50 (µM) | Reference |

| 8 | 3-methoxy-4-hydroxycinnamic acid | 5-LOX | 50 | [5] |

| 9 | 3,4-dimethoxycinnamic acid | 5-LOX | 13 | [5] |

| 10 | (E)-N,N-diethyl-3-(4-hydroxy-3,5-dimethylphenyl)acrylamide | COX-2 | 1.09 | [6] |

| 11 | Cinnamic acid amide derivative | COX-2 | 5.0 - 17.6 | [7] |

| 12 | Cinnamic acid amide derivative | 5-LOX | 0.6 - 8.5 | [7] |

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of the NF-κB signaling pathway.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound derivative

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with the this compound derivative for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Anti-inflammatory mechanism via NF-κB inhibition.

Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table lists the minimum inhibitory concentration (MIC) values of several this compound derivatives against different microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 13 | p-Methoxycinnamic acid | Acinetobacter baumannii (Colistin-Resistant) | 128 - 512 | [7][8] |

| 14 | Ferulic acid (3-methoxy-4-hydroxycinnamic acid) | Acinetobacter baumannii (Colistin-Resistant) | 512 - 1024 | [7][8] |

| 15 | Cinnamic acid ester (DM2) | Staphylococcus aureus | 16 - 64 | [1] |

| 16 | Cinnamic acid ester (DM8) | Staphylococcus aureus | >256 | [1] |

| 17 | 4-methoxycinnamic acid | Candida albicans | 50.4 - 449 (µM) | [9] |

| 18 | Methyl cinnamate | Escherichia coli | 2000 - 4000 | [10] |

| 19 | Methyl cinnamate | Staphylococcus aureus | 2000 - 4000 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound derivatives.

Workflow for antimicrobial susceptibility testing.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the amenability of their core structure to chemical modification, make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a foundation for future investigations into the therapeutic applications of these promising molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of 2-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid (2-MCA), a derivative of the widely occurring natural compound cinnamic acid, has garnered interest within the scientific community for its potential therapeutic properties. Structurally characterized by a methoxy group at the ortho position of the phenyl ring, 2-MCA is being explored for various pharmacological applications, including its role as an antioxidant. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, such as 2-MCA, can mitigate oxidative damage and represent a promising avenue for therapeutic intervention.

This technical guide provides an in-depth overview of the antioxidant properties of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by available data and detailed experimental methodologies. While direct quantitative data on the free radical scavenging activity of 2-MCA is not extensively available in the current literature, this guide will also draw upon structure-activity relationships of related cinnamic acid derivatives to contextualize its potential efficacy.

Core Mechanism of Action: The Nrf2 Signaling Pathway

A significant aspect of this compound's antioxidant effect is its ability to modulate intracellular signaling pathways that govern the cellular antioxidant response. Research has indicated that 2-MCA is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress.[1][2]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] However, in the presence of inducers like 2-MCA, Keap1 undergoes a conformational change, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][5] This binding event initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[1] The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby conferring a protective effect against oxidative damage.

Quantitative Data on Antioxidant Activity

A comprehensive review of the current scientific literature reveals a notable scarcity of direct quantitative data, such as IC50 values, for the free radical scavenging activity of this compound from standardized antioxidant assays. Much of the research has focused on its derivatives, particularly those with hydroxyl substitutions (e.g., ferulic acid) or different methoxy group positions (e.g., p-methoxycinnamic acid).

To provide a comparative context, the following table summarizes the reported antioxidant activities of various cinnamic acid derivatives in common in vitro assays. This allows for an informed estimation of the potential antioxidant capacity of 2-MCA based on structure-activity relationships. Generally, the presence and position of hydroxyl and methoxy groups on the phenyl ring significantly influence the antioxidant activity of cinnamic acid derivatives.[6][7]

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (µM Fe²⁺/µM) | Reference |

| This compound | Not Available | Not Available | Not Available | |

| Cinnamic Acid | >1000 | >1000 | Low | [8] |

| p-Coumaric Acid | 85.3 | 25.0 | 0.8 | [9] |

| Caffeic Acid | 14.3 | 8.1 | 2.1 | [9] |

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | 45.2 | 12.5 | 1.5 | [9] |

| Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) | 28.9 | 10.2 | 1.8 | [9] |

Note: The values presented are compiled from various sources and may have been determined under different experimental conditions. They are intended for comparative purposes only.

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant properties of this compound. These protocols are based on standard laboratory practices and information gathered from various sources.[6][10][11][12][13][14][15] Researchers should optimize these protocols for their specific experimental setup.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in the dark.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the 2-MCA solution at different concentrations to each well.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Include a blank control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 2-MCA.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of 2-MCA and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the 2-MCA solution at different concentrations to each well.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of dilutions of 2-MCA and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the 2-MCA solution to each well.

-

Add a large volume (e.g., 190 µL) of the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the FeSO₄·7H₂O solutions.

-

The antioxidant capacity of 2-MCA is expressed as ferric reducing equivalents (e.g., µM Fe²⁺ equivalents per µM of 2-MCA).

-

Superoxide Dismutase (SOD)-like Activity Assay

Principle: This assay measures the ability of a compound to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or WST-1) by superoxide radicals (O₂⁻•) generated by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), a superoxide generating system (e.g., xanthine and xanthine oxidase), and a detector molecule (e.g., WST-1).

-

Prepare a series of dilutions of 2-MCA.

-

-

Assay Procedure:

-

In a 96-well microplate, add the 2-MCA solutions.

-

Initiate the reaction by adding the xanthine oxidase.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 450 nm for WST-1 formazan).

-

-

Data Analysis:

-

The SOD-like activity is calculated as the percentage inhibition of the reduction of the detector molecule.

-

The IC50 value can be determined.

-

Catalase (CAT)-like Activity Assay

Principle: This assay measures the ability of a compound to catalyze the decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be quantified by various methods, such as reacting it with a reagent to form a colored product.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a series of dilutions of 2-MCA.

-

Prepare a reagent to detect H₂O₂ (e.g., ferrous ammonium sulfate and xylenol orange, or ammonium molybdate).

-

-

Assay Procedure:

-

Incubate the 2-MCA solutions with the H₂O₂ solution for a specific time.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance at the appropriate wavelength for the colored product.

-

-

Data Analysis:

-

The CAT-like activity is calculated based on the amount of H₂O₂ decomposed.

-

A standard curve with known concentrations of H₂O₂ is used for quantification.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential antioxidant therapeutic agent. Its ability to activate the Nrf2 signaling pathway provides a robust mechanism for its cytoprotective effects against oxidative stress. While direct quantitative data on its free radical scavenging capabilities are currently limited, the established structure-activity relationships of cinnamic acid derivatives suggest that 2-MCA likely possesses antioxidant activity.

To fully elucidate the antioxidant profile of this compound, further research is warranted. Specifically, quantitative in vitro assays such as DPPH, ABTS, and FRAP are necessary to determine its direct radical scavenging and reducing power. Moreover, cellular and in vivo studies are crucial to validate its efficacy in biological systems and to further unravel the intricacies of its mechanism of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, ultimately contributing to the potential development of 2-MCA as a novel therapeutic agent for oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. journals.plos.org [journals.plos.org]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory effects of 2-Methoxycinnamic acid

An In-depth Technical Guide on the Anti-inflammatory Effects of 2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-MCA), a derivative of cinnamic acid, is an emerging phytochemical with significant therapeutic potential, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-MCA and its related isomers. It details the molecular mechanisms of action, summarizes quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathways involved. The primary mechanism of action for 2-MCA appears to be the activation of the NRF2/HO-1 antioxidant pathway, which subsequently attenuates inflammatory responses, rather than direct inhibition of canonical inflammatory pathways like NF-κB or MAPK. This document serves as a foundational resource for researchers and professionals in drug discovery and development exploring novel anti-inflammatory agents.

Introduction

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in various plants, including the Cinnamomum cassia tree[1][2]. These compounds have garnered significant interest for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4]. This compound (2-MCA) is a specific methoxy-substituted derivative that has been identified as a potent modulator of inflammatory processes. Unlike many anti-inflammatory agents that target the primary inflammatory signaling cascades, evidence suggests 2-MCA operates through a distinct mechanism involving the upregulation of endogenous antioxidant and cytoprotective systems[5]. This guide synthesizes the current scientific literature to provide a detailed technical examination of 2-MCA's anti-inflammatory effects.

Molecular Mechanisms of Anti-inflammatory Action

The inflammatory response, often initiated by stimuli like lipopolysaccharide (LPS), involves the activation of several intracellular signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[5][6]. The anti-inflammatory effects of 2-MCA are primarily attributed to its ability to modulate the NRF2 pathway, while its direct impact on classical inflammatory pathways like NF-κB and MAPK appears to be minimal.

Activation of the NRF2/HO-1 Signaling Axis

The principal mechanism underlying 2-MCA's anti-inflammatory activity is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway[5]. NRF2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes[5].

-

Mechanism : Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation[5]. Studies have shown that 2-MCA treatment leads to the activation of the NRF2/Heme oxygenase-1 (HO-1) axis in macrophages[5]. HO-1 is a critical enzyme with potent anti-inflammatory properties[7]. The activation of NRF2 by 2-MCA enhances the expression of HO-1, which in turn contributes to the suppression of the inflammatory response[5][7].

Effects on NF-κB and MAPK Pathways

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, controlling the transcription of numerous pro-inflammatory genes[8][9].

-

NF-κB Pathway : While many cinnamic acid derivatives are known to inhibit the NF-κB pathway, studies on 2-MCA have shown that it does not significantly affect LPS-initiated degradation of IκB, a key step in NF-κB activation[5][10]. However, a related compound, 2-methoxycinnamaldehyde (also abbreviated as 2-MCA), has been identified as an NF-κB inhibitor with an IC50 value of 31 μM[10]. Similarly, p-methoxycinnamic acid (p-MCA), an isomer of 2-MCA, has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[11].

-

MAPK Pathway : The MAPK family (including p38, ERK, and JNK) plays a crucial role in transducing inflammatory signals[12]. Research indicates that 2-MCA pretreatment does not alter the LPS-induced phosphorylation of p38, ERK, or JNK in macrophages[5]. This suggests that 2-MCA's anti-inflammatory effects are not mediated through the inhibition of these key MAPK signaling components[5].

Quantitative Data on Anti-inflammatory Effects

The efficacy of 2-MCA and its analogs has been quantified in several studies. The data consistently demonstrate a dose-dependent reduction in key inflammatory markers.

Table 1: In Vitro Effects of this compound (2-MCA) on Macrophages

This table summarizes the inhibitory effects of 2-MCA on pro-inflammatory mediators in LPS-stimulated macrophage cell lines.

| Cell Line | Inflammatory Stimulus | Mediator Measured | 2-MCA Concentration (µM) | % Inhibition / Effect | Reference |

| RAW264.7 & BMMs | LPS | TNF-α | 12.5 - 100 | Dose-dependent inhibition | [5] |

| RAW264.7 & BMMs | LPS | Nitric Oxide (NO) | 12.5 - 100 | Dose-dependent inhibition | [5] |

| RAW264.7 & BMMs | LPS | Cell Viability | Up to 100 | No significant cytotoxicity | [5] |